molecular formula C16H18N4O2 B1662786 Nialamide CAS No. 51-12-7

Nialamide

Cat. No.: B1662786
CAS No.: 51-12-7
M. Wt: 298.34 g/mol
InChI Key: NOIIUHRQUVNIDD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Nialamide is a non-selective, irreversible monoamine oxidase inhibitor (MAOI) of the hydrazine class . Its primary targets are the enzymes Amine Oxidase [Flavin-Containing] A and B . These enzymes are involved in the breakdown of monoamines in the body, including important neurotransmitters such as serotonin, norepinephrine, and dopamine.

Mode of Action

This compound acts by inhibiting the action of monoamine oxidase enzymes, thereby preventing the breakdown of monoamine neurotransmitters . This results in an increase in the levels of these neurotransmitters in the brain, which can help to alleviate symptoms of depression .

Biochemical Pathways

By inhibiting the action of monoamine oxidase enzymes, this compound affects the metabolic pathways of several key neurotransmitters. It prevents the breakdown of serotonin, norepinephrine, and dopamine, leading to increased levels of these neurotransmitters in the brain . This can have various downstream effects, such as improved mood and reduced anxiety .

Pharmacokinetics

As with other maois, it is known that this compound is taken orally and is distributed throughout the body, including the brain where it exerts its therapeutic effects .

Result of Action

The primary result of this compound’s action is an increase in the levels of monoamine neurotransmitters in the brain . This can lead to an improvement in symptoms of depression and other mental health conditions . It should be noted that this compound was withdrawn from the market due to the risk of hepatotoxicity .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, certain foods and medications can interact with MAOIs, leading to potentially dangerous increases in blood pressure . Therefore, individuals taking this compound must adhere to dietary restrictions and avoid certain medications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nialamide can be synthesized through the reaction of isonicotinic acid hydrazide with benzyl chloride under basic conditions. The reaction involves the formation of an intermediate, which is then further reacted to form the final product .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity of the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: It can also be reduced under specific conditions to yield different reduced forms.

    Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Comparison with Similar Compounds

    Iproniazide: Another monoamine oxidase inhibitor derived from isonicotinic acid.

    Phenelzine: A non-selective, irreversible monoamine oxidase inhibitor.

    Tranylcypromine: A non-selective, irreversible monoamine oxidase inhibitor.

Uniqueness of Nialamide: this compound is unique due to its specific chemical structure and its initial use as an antidepressant.

Properties

IUPAC Name

N-benzyl-3-[2-(pyridine-4-carbonyl)hydrazinyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c21-15(18-12-13-4-2-1-3-5-13)8-11-19-20-16(22)14-6-9-17-10-7-14/h1-7,9-10,19H,8,11-12H2,(H,18,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIIUHRQUVNIDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCNNC(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023362
Record name Nialamide
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Molecular Weight

298.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.6 [ug/mL] (The mean of the results at pH 7.4), Freely soluble in acidic solvents
Record name SID855800
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name NIALAMIDE
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Mechanism of Action

Nialamide was one of the first MAOI (monoamine oxidase inhibitor) antidepressants. It is chemically related to iproniazide, another MAOI derived from isonicotinic acid. //, Time- and dose-response analyses were undertaken to investigate the effects of the substituted hydrazine monoamine oxidase (MAO) inhibitors iproniazid and nialamide on the following: MAO-A and -B activity; levels of gamma-aminobutyric acid (GABA), alanine (ALA), and the neurotransmitter amines dopamine, noradrenaline, and 5-hydroxytryptamine (serotonin) and their acid metabolites; and the activity of GABA-transaminase and ALA-transaminase. The results showed that these drugs are relatively potent MAO inhibitors but, unlike the unsubstituted hydrazine MAO inhibitor phenelzine, they do not produce increased GABA and ALA levels in brain. These experiments suggest that a free hydrazine group is necessary for MAO inhibitors to also have marked effects on GABA and ALA.
Record name Nialamide
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Color/Form

White crystalline powder

CAS No.

51-12-7
Record name Nialamide
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Melting Point

151.6 °C, MP: 151.1-152.1 °C
Record name Nialamide
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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